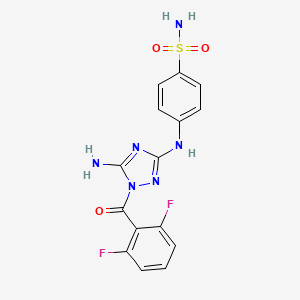
JNJ-7706621
Descripción general
Descripción
This compound is a small molecule inhibitor of Mammalian Sterile20-like Kinase 3 (MST3), a member of the STRIPAK complex . MST3 has been associated with cancer cell migration and metastasis . The compound is part of a class of molecules that inhibit MST3 enzymatic activity .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, which are structurally similar to the compound , has been described in the literature . The process involves intramolecular cyclization rearrangement reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an amino group, a carbonyl group, a triazole ring, and a benzenesulfonamide moiety .Aplicaciones Científicas De Investigación
Inhibición de las quinasas dependientes de ciclina (CDK)
JNJ-7706621 es un potente inhibidor de varias quinasas dependientes de ciclina (CDK). Las CDK desempeñan un papel clave en la regulación del ciclo celular, y su inhibición puede potencialmente interrumpir la proliferación de células tumorales . This compound ha demostrado inhibir la actividad de la quinasa CDK1, alterar el estado de fosforilación de CDK1 e interferir con sustratos aguas abajo como la retinoblastoma en células tumorales humanas .
Inhibición de las quinasas Aurora
Además de las CDK, this compound también inhibe las quinasas Aurora. Estas quinasas son esenciales para mantener la estabilidad cromosómica y la progresión normal del ciclo celular. La inhibición de las quinasas Aurora por this compound conduce a la endoreduplicación y a la inhibición de la fosforilación de la histona H3 .
Bloqueo selectivo de la proliferación de células tumorales
This compound bloquea selectivamente la proliferación de células tumorales de diversos orígenes, pero es aproximadamente 10 veces menos eficaz para inhibir el crecimiento de células humanas normales in vitro . Esta selectividad lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida.
Inducción de la apoptosis
Se ha encontrado que this compound induce la apoptosis en células cancerosas humanas . La apoptosis, o muerte celular programada, es un mecanismo que se puede explotar para eliminar las células cancerosas.
Supresión de la formación de colonias
Además de inducir la apoptosis, this compound también suprime la formación de colonias en células cancerosas humanas . Esto podría potencialmente prevenir la propagación y el crecimiento de las células cancerosas.
Uso potencial en el sarcoma de Ewing
This compound se ha sugerido como un posible agente terapéutico para varios cánceres, incluido el sarcoma de Ewing . Su capacidad para regular la progresión del ciclo celular en múltiples puntos podría ser útil para el tratamiento de este tipo de cáncer.
Reversión de la resistencia a la radioinmunoterapia
This compound ha mostrado potencial en la promoción de la reversión de la resistencia a la radioinmunoterapia dirigida a CD37 en líneas celulares de linfoma DLBC . Esto podría mejorar la eficacia de los tratamientos contra el cáncer existentes.
Herramienta predictiva para la inhibición del crecimiento tumoral in vivo
Se ha determinado in vitro la concentración mínima de this compound necesaria para inducir el arresto del ciclo celular y la citotoxicidad de las células cancerosas humanas . Esta información se puede utilizar para predecir la concentración plasmática necesaria para inhibir el crecimiento del tumor o provocar la regresión del tumor in vivo .
Mecanismo De Acción
Target of Action
JNJ-7706621 is a potent inhibitor of several cyclin-dependent kinases (CDKs) and Aurora kinases . The primary targets of this compound are CDK1, CDK2, Aurora-A, and Aurora-B . These kinases play crucial roles in cell cycle regulation and mitosis .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. It has been shown to inhibit CDK1 and CDK2, with IC50s of 9 nM and 3 nM respectively, and Aurora-A and Aurora-B, with IC50s of 11 nM and 15 nM respectively . This inhibition disrupts the normal cell cycle progression and mitotic processes .
Biochemical Pathways
The inhibition of CDKs and Aurora kinases by this compound affects several biochemical pathways. CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest . Aurora kinases are critical for successful mitosis, and their inhibition can lead to errors in chromosome segregation and cytokinesis . Therefore, the inhibition of these kinases can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
This suggests that the compound has sufficient bioavailability to exert its effects in vivo. The abcg2 drug transporter has been identified as a potential resistance mechanism to this compound, which could impact its bioavailability .
Result of Action
The inhibition of CDKs and Aurora kinases by this compound results in significant molecular and cellular effects. At the molecular level, it alters CDK1 phosphorylation status and interferes with downstream substrates such as retinoblastoma . At the cellular level, it can slow the growth of cells at low concentrations and induce cytotoxicity at higher concentrations . It also activates apoptosis and reduces colony formation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the ABCG2 drug transporter can lead to resistance to this compound . Additionally, the compound’s efficacy can be influenced by the genetic makeup of the cancer cells, such as their p53, retinoblastoma, or P-glycoprotein status .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKUVYLMPJIGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416207 | |
| Record name | JNJ-7706621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443797-96-4 | |
| Record name | JNJ-7706621 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443797964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-7706621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-7706621 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GK72DON8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



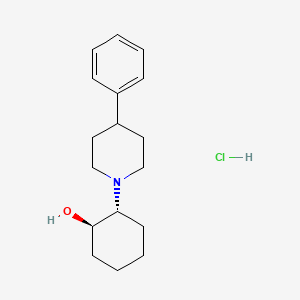

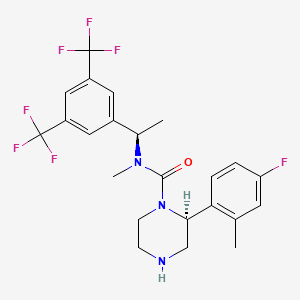


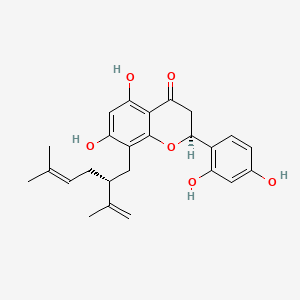
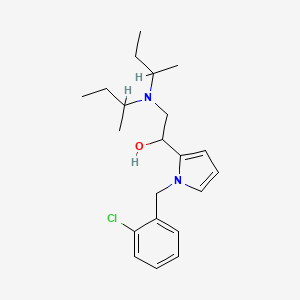
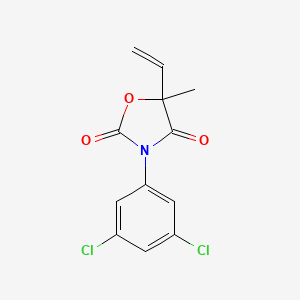
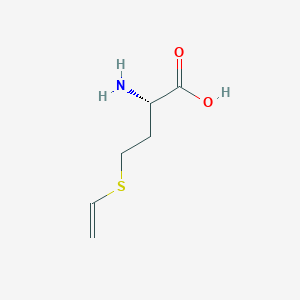

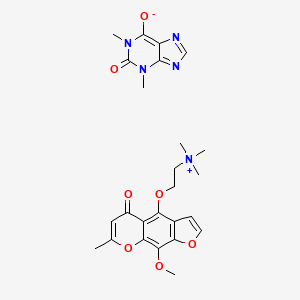
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)